Home > Products > Screening Compounds P44149 > 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate - 1396578-59-8

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

Catalog Number: EVT-6637727
CAS Number: 1396578-59-8
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tebipenem pivoxil

    Compound Description: Tebipenem pivoxil is an orally available β-lactam antibiotic with a broad spectrum of activity. [] It exhibits potent antibacterial activity against a variety of bacterial species, although it is not effective against Pseudomonas aeruginosa. [] The structure of tebipenem pivoxil includes a [1-(1,3-thiazolin-2-yl)azetidin-3-yl]thio moiety attached to the core carbapenem structure. []

2-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline

    Compound Description: This compound serves as a synthetic precursor to 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, which is a crucial component in the synthesis of tebipenem pivoxil. []

Combretastatin A-4 (CA-4)

    Compound Description: CA-4 is a natural product known for its potent antitumor activity. [] It functions as a colchicine-binding site inhibitor (CBSI), disrupting microtubule assembly and interfering with cell division. []

    Relevance: While CA-4 itself does not possess the benzothiazole or azetidine moieties present in 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate, it serves as a structural basis for a series of novel 3-(prop-1-en-2-yl)azetidin-2-one analogues designed as CBSIs. [] These analogues, which incorporate the azetidine ring system found in the target compound, showcase a structure-activity relationship study aimed at developing new antitumor agents with improved properties.

3-(Prop-1-en-2-yl)azetidin-2-one Analogues of CA-4

    Compound Description: This series of compounds represents a class of CA-4 analogues designed to retain the antitumor activity of CA-4 while potentially offering improved pharmacological profiles. [] The key structural modification involves replacing the ethylene bridge of CA-4 with a β-lactam (2-azetidinone) scaffold. [] These analogues exhibited significant in vitro antiproliferative activities against MCF-7 and MDA-MB-231 breast cancer cell lines, comparable to the activity of CA-4 itself. []

Overview

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a complex organic compound with significant relevance in medicinal chemistry and pharmaceutical research. Its molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S and it has a molecular weight of approximately 264.3 g/mol. This compound is characterized by the presence of a benzothiazole moiety, an azetidine ring, and a cyclobutanecarboxylate group, which contribute to its potential biological activity and chemical reactivity.

Source

The compound has been synthesized and characterized in various research studies, particularly focusing on its derivatives and analogs for potential therapeutic applications. Information regarding its synthesis can be found in scientific literature, including patents and publications dedicated to organic synthesis methods and chemical properties .

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms within a cyclic structure. It is also classified as an ester due to the presence of the cyclobutanecarboxylate moiety.

Synthesis Analysis

Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate can be achieved through several synthetic routes. One common method involves the coupling of 4-methoxy-1,3-benzothiazole with an azetidine derivative followed by esterification with cyclobutanecarboxylic acid.

Technical Details

  1. Coupling Reaction: The initial step typically involves the reaction of 4-methoxy-1,3-benzothiazole with an appropriate azetidine precursor in the presence of a coupling reagent such as BOP (Benzotriazole-1-yloxy) or similar agents to facilitate the formation of the amide bond.
  2. Esterification: Following the formation of the azetidine derivative, cyclobutanecarboxylic acid is introduced to undergo esterification, often using acid catalysts or coupling reagents to yield the final product. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .
Molecular Structure Analysis

Structure

The molecular structure includes:

  • A benzothiazole ring system which provides aromatic stability and potential interactions in biological systems.
  • An azetidine ring contributing to the compound's three-dimensional conformation.
  • A cyclobutanecarboxylate group that enhances lipophilicity and may influence pharmacokinetic properties.

Data

The canonical SMILES representation of this compound is COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O, which reflects its complex structure .

Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for esters and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
  2. Nucleophilic Substitution: The azetidine nitrogen may act as a nucleophile, allowing for further functionalization.
  3. Cyclization Reactions: Potential for intramolecular reactions leading to more complex ring systems.

Technical Details

Reactions involving this compound often require careful control of conditions such as pH, temperature, and solvent to avoid decomposition or side reactions .

Mechanism of Action

Process

The mechanism of action for 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is not fully elucidated but is hypothesized to involve:

  1. Interaction with Biological Targets: The benzothiazole moiety may interact with specific receptors or enzymes due to its structural similarity to known bioactive compounds.
  2. Modulation of Enzyme Activity: Potential inhibition or activation of enzymes related to disease pathways could be a key aspect of its pharmacological profile.

Data

Research indicates that compounds with similar structures have shown activity against various biological targets, including enzymes involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Exhibits reactivity characteristic of both esters and heterocycles, allowing for further derivatization.

Relevant data indicates that purity levels are usually around 95%, making it suitable for research applications .

Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural features.
  2. Drug Development: Serves as a lead compound for developing new drugs targeting specific diseases, particularly cancer.
  3. Research Tool: Utilized in studies exploring the biological activity of benzothiazole derivatives.

Properties

CAS Number

1396578-59-8

Product Name

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H18N2O3S/c1-20-12-6-3-7-13-14(12)17-16(22-13)18-8-11(9-18)21-15(19)10-4-2-5-10/h3,6-7,10-11H,2,4-5,8-9H2,1H3

InChI Key

MYJORMFMEYVEDV-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4CCC4

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.